molecular formula C21H16Cl2N2O3 B3894977 4-chloro-N-[(Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-(methylamino)-3-oxoprop-1-en-2-yl]benzamide

4-chloro-N-[(Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-(methylamino)-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B3894977
M. Wt: 415.3 g/mol
InChI Key: AUIQSFNFVADHGE-PDGQHHTCSA-N
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Description

4-chloro-N-[(Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-(methylamino)-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, a chlorophenyl group, and a benzamide moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-(methylamino)-3-oxoprop-1-en-2-yl]benzamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-(methylamino)-3-oxoprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-chloro-N-[(Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-(methylamino)-3-oxoprop-1-en-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-[(Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-(methylamino)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[(Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-(methylamino)-3-oxoprop-1-en-2-yl]benzamide is unique due to its combination of a furan ring, chlorophenyl group, and benzamide moiety

Properties

IUPAC Name

4-chloro-N-[(Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-(methylamino)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2O3/c1-24-21(27)18(25-20(26)14-4-8-16(23)9-5-14)12-17-10-11-19(28-17)13-2-6-15(22)7-3-13/h2-12H,1H3,(H,24,27)(H,25,26)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIQSFNFVADHGE-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-chloro-N-[(Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-(methylamino)-3-oxoprop-1-en-2-yl]benzamide
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4-chloro-N-[(Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-(methylamino)-3-oxoprop-1-en-2-yl]benzamide
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4-chloro-N-[(Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-(methylamino)-3-oxoprop-1-en-2-yl]benzamide
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4-chloro-N-[(Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-(methylamino)-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 5
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4-chloro-N-[(Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-(methylamino)-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 6
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4-chloro-N-[(Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-(methylamino)-3-oxoprop-1-en-2-yl]benzamide

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